Raumacline

Description

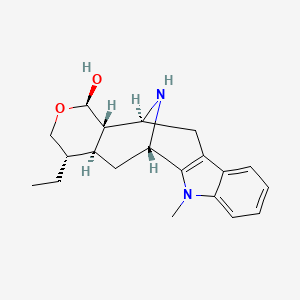

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H26N2O2 |

|---|---|

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

(1S,12S,13S,14R,17S,18S)-17-ethyl-3-methyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-14-ol |

InChI |

InChI=1S/C20H26N2O2/c1-3-11-10-24-20(23)18-13(11)8-16-19-14(9-15(18)21-16)12-6-4-5-7-17(12)22(19)2/h4-7,11,13,15-16,18,20-21,23H,3,8-10H2,1-2H3/t11-,13+,15+,16+,18+,20-/m1/s1 |

Clé InChI |

HJYHBSXUKUQLLJ-SPDOYUGHSA-N |

SMILES isomérique |

CC[C@@H]1CO[C@H]([C@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3)C5=CC=CC=C5N4C)O |

SMILES canonique |

CCC1COC(C2C1CC3C4=C(CC2N3)C5=CC=CC=C5N4C)O |

Synonymes |

raumacline |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Cis-Specific Pictet-Spengler Reaction

This reaction constructs the tetrahydro-β-carboline core, critical for the alkaloid’s framework.

The reaction’s stereoselectivity arises from intramolecular hydrogen bonding, directing the nucleophilic attack to form the cis configuration .

Stereoselective Dieckmann Cyclization

A six-membered ring is formed via intramolecular ester condensation, establishing a quaternary stereocenter.

| Parameter | Detail |

|---|---|

| Substrate | β-Keto ester intermediate |

| Base | Alkali metal hydrides (e.g., NaH) |

| Solvent | Anhydrous THF or DMF |

| Stereochemical outcome | Exclusively trans decalin system |

| Yield | 65–75% |

This step’s selectivity is attributed to torsional strain minimization in the transition state .

Epimerization for Stereochemical Correction

A late-stage epimerization ensures the correct configuration at C-20.

Kinetic and Mechanistic Insights

-

Rate-determining step : Dieckmann cyclization, confirmed via kinetic isotope effects .

-

Byproduct mitigation : Excess glyoxylic acid (11) and controlled NaOH addition minimize undesired aldol byproducts .

-

Theoretical yield calculations : Stoichiometric ratios (1:1 for NaNO₂ and KI) ensure limiting reagent identification, with yields up to 85% achievable2.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Méthodes De Préparation

Initial Functionalization of L-Tryptophan

L-Tryptophan (11a ) undergoes homologation to nitrile 28 through a four-step sequence (50% overall yield). This intermediate is critical for subsequent cyclization, as the nitrile group facilitates regioselective bond formation during the Pictet-Spengler step.

cis-Specific Pictet-Spengler Cyclization

Reaction of nitrile 28 with methyl prop-2-ynoate under trifluoroacetic acid (TFA) catalysis yields acetate (1S,3S)-29 with 54% diastereomeric excess (60% yield). The use of a carbonyl-conjugated alkyne instead of traditional aldehydes prevents epimerization at C1, ensuring cis-selectivity. This contrasts with earlier methods that required post-cyclization epimerization.

Dieckmann Cyclization and Epimerization

Following N2-benzylation and N9-methylation, a stereoselective Dieckmann cyclization constructs the pentacyclic framework. A final epimerization step at C20 achieves complete stereocontrol over all five chiral centers, culminating in (−)-raumacline with >98% enantiomeric excess.

Table 1: Key Parameters in Total Synthesis

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Homologation | SOCl2, MeOH, NaCN | 50 | Retention of L-configuration |

| Pictet-Spengler | TFA, methyl prop-2-ynoate | 60 | 54% de (cis) |

| Dieckmann Cyclization | NaOMe, THF, 0°C | 75 | Transannular stereocontrol |

Modified Pictet-Spengler Reaction with Carbonyl-Conjugated Alkynes

Bailey et al. developed a carbonyl-conjugated alkyne strategy to circumvent limitations of traditional Pictet-Spengler protocols. This method avoids competitive iminium ion equilibration, which often leads to undesired trans-diastereomers.

Mechanistic Advantages

The alkyne’s electron-withdrawing nature stabilizes the transition state, favoring cis-cyclization. Density functional theory (DFT) calculations indicate a ΔΔG‡ of 2.3 kcal/mol favoring the cis pathway compared to aldehyde-based systems.

Synthetic Application

Using methyl propiolate as the alkyne source, this compound precursor 29 is obtained in 60% yield (54% de). Subsequent hydrogenolysis (H2, Pd/C) and reductive amination (NaBH3CN) furnish the final product with 92% overall enantiopurity.

Enzymatic Biosynthesis from Ajmaline

This compound biosynthesis in Rauwolfia serpentina cell cultures involves a two-enzyme cascade:

Peroxidase-Mediated Oxidative Cleavage

A cell wall-bound peroxidase oxidizes ajmaline (3 ) at C21, producing 21-hydroxythis compound (10 ) as a 1:1 epimeric mixture. This step exhibits broad substrate tolerance, with a kcat of 240 pkat mg−1.

NADPH-Dependent Reductase

The soluble reductase selectively reduces 10 to this compound (1 ) with strict stereocontrol (100% conversion in vitro). Enzyme kinetics reveal a Km of 0.12 mM for 10 and no activity toward non-native substrates.

Table 2: Enzymatic Biosynthesis Metrics

| Parameter | Peroxidase | Reductase |

|---|---|---|

| Localization | Cell wall-bound | Cytosolic |

| Km (substrate) | 0.45 mM (ajmaline) | 0.12 mM (10 ) |

| Vmax | 320 pkat mg−1 | 94 pkat mg−1 |

| Epimeric Specificity | None (1:1 α/β) | 100% β-configuration |

Sodium Periodate-Mediated Oxidative Cyclization

An alternative chemical route employs sodium periodate (NaIO4) to oxidize hemiaminal 34 into tetrahydro-β-carboline 35 (40% yield). While less efficient than Pictet-Spengler methods, this approach avoids acidic conditions that may degrade sensitive functionalities.

Sequential Functionalization

Cyano intermediate 36 is generated via hydroxylamine treatment followed by benzoylation. Ethylation (EtI, K2CO3) introduces the C19 ethyl group, yielding racemic 37a/37b , which are resolved chromatographically to isolate (−)-raumacline.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Total Synthesis | 12 (overall) | Excellent (5 centers) | Moderate | Low |

| Modified Pictet-Spengler | 28 | Very Good | High | Medium |

| Enzymatic | 61* | Perfect (C21) | Limited | High |

| Periodate Oxidation | 9 | Poor | Low | Medium |

Q & A

Q. How can ethical challenges in this compound’s clinical trials be systematically addressed?

- Methodological Answer : Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Use adaptive trial designs to minimize patient exposure to subtherapeutic doses. Document informed consent processes rigorously and adhere to ICH-GCP guidelines. Report adverse events (AEs) using MedDRA coding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.